Cas no 76122-99-1 (Phenylalanyl-proline-β-naphthylamide)

Phenylalanyl-proline-β-naphthylamide is a synthetic peptide derivative commonly used as a substrate for enzymatic assays, particularly in the study of proline-specific peptidases such as dipeptidyl peptidase IV (DPP-IV). Its key advantages include high specificity for target enzymes, enabling precise kinetic studies and inhibitor screening. The β-naphthylamide moiety facilitates sensitive fluorometric detection, allowing for low-concentration measurements with minimal interference. The compound’s stability under physiological conditions ensures reliable performance in both in vitro and cell-based assays. Its well-characterized cleavage profile makes it a valuable tool for biochemical research, particularly in investigations of protease activity and drug development targeting peptidase-related pathways.
Phenylalanyl-proline-β-naphthylamide structure
76122-99-1 structure
Product Name:Phenylalanyl-proline-β-naphthylamide
CAS No:76122-99-1
MF:C24H25N3O2
MW:387.474205732346
CID:560996
PubChem ID:11902981
Update Time:2025-06-14

Phenylalanyl-proline-β-naphthylamide Chemical and Physical Properties

Names and Identifiers

    • L-Prolinamide,L-phenylalanyl-N-2-naphthalenyl- (9CI)
    • H-PHE-PRO-BETANA
    • H-PHE-PRO-BNA
    • H-Phe-Pro-βNA · HCl
    • SCHEMBL8116561
    • l-phenylalanyl-l-proline-beta-naphthylamide
    • H-Phe-Pro-
    • (2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide
    • ANA
    • 76122-99-1
    • H-Phe-Pro-NA
    • (S)-1-((S)-2-Amino-3-phenylPropanoyl)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamide
    • Phenylalanyl-proline-β-naphthylamide
    • Inchi: 1S/C24H25N3O2/c25-21(15-17-7-2-1-3-8-17)24(29)27-14-6-11-22(27)23(28)26-20-13-12-18-9-4-5-10-19(18)16-20/h1-5,7-10,12-13,16,21-22H,6,11,14-15,25H2,(H,26,28)/t21-,22-/m0/s1
    • InChI Key: MWOPITSMSFRRED-VXKWHMMOSA-N
    • SMILES: O=C([C@H](CC1C=CC=CC=1)N)N1CCC[C@H]1C(NC1C=CC2C=CC=CC=2C=1)=O

Computed Properties

  • Exact Mass: 387.19485
  • Monoisotopic Mass: 387.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • Density: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.4E-3 g/L) (25 ºC),
  • PSA: 75.43

Phenylalanyl-proline-β-naphthylamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P306685-10mg
Phenylalanyl-proline-β-naphthylamide
76122-99-1
10mg
$138.00 2023-05-17
TRC
P306685-25mg
Phenylalanyl-proline-β-naphthylamide
76122-99-1
25mg
$253.00 2023-05-17
TRC
P306685-50mg
Phenylalanyl-proline-β-naphthylamide
76122-99-1
50mg
$454.00 2023-05-17
TRC
P306685-100mg
Phenylalanyl-proline-β-naphthylamide
76122-99-1
100mg
$793.00 2023-05-17

Additional information on Phenylalanyl-proline-β-naphthylamide

Recent Advances in the Study of Phenylalanyl-proline-β-naphthylamide (CAS: 76122-99-1) in Chemical Biology and Pharmaceutical Research

Phenylalanyl-proline-β-naphthylamide (CAS: 76122-99-1) is a synthetic peptide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activity, mechanism of action, and therapeutic potential. The following research brief provides an overview of the latest findings related to this compound, highlighting its role in enzyme inhibition, drug discovery, and biomedical applications.

Recent studies have focused on the inhibitory effects of Phenylalanyl-proline-β-naphthylamide on specific proteolytic enzymes, particularly those involved in pathological processes such as inflammation and cancer. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a key enzyme implicated in glucose metabolism and immune regulation. The study utilized X-ray crystallography to reveal the molecular interactions between the compound and the enzyme's active site, providing valuable insights for the design of novel DPP-IV inhibitors.

In the context of drug discovery, Phenylalanyl-proline-β-naphthylamide has been explored as a scaffold for the development of targeted therapeutics. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of analogs derived from this compound, with modifications aimed at enhancing bioavailability and selectivity. The results indicated that certain derivatives exhibited improved pharmacokinetic properties while retaining their biological activity, suggesting potential for further optimization.

Beyond its enzymatic inhibitory properties, Phenylalanyl-proline-β-naphthylamide has also been investigated for its role in cellular signaling pathways. A recent publication in Cell Chemical Biology (2024) described how this compound modulates the activity of G protein-coupled receptors (GPCRs) involved in neuroinflammatory responses. The study employed advanced techniques such as fluorescence resonance energy transfer (FRET) and molecular dynamics simulations to characterize the compound's interactions with receptor proteins, opening new avenues for the development of GPCR-targeted therapies.

The pharmaceutical applications of Phenylalanyl-proline-β-naphthylamide extend to its potential use as a diagnostic tool. Research conducted at several academic institutions has explored the compound's utility as a fluorescent probe for detecting enzyme activity in vivo. By leveraging the β-naphthylamide moiety's intrinsic fluorescence properties, scientists have developed sensitive assays for monitoring protease activity in disease models, as reported in Analytical Chemistry (2023).

Despite these promising developments, challenges remain in the clinical translation of Phenylalanyl-proline-β-naphthylamide-based therapies. Current research efforts are addressing issues related to compound stability, tissue specificity, and potential off-target effects. Collaborative studies between academia and industry are underway to optimize the compound's properties and evaluate its safety profile in preclinical models, as highlighted in recent conference proceedings from the American Chemical Society's 2024 National Meeting.

In conclusion, Phenylalanyl-proline-β-naphthylamide (CAS: 76122-99-1) represents a versatile chemical entity with multiple applications in biomedical research. The latest studies underscore its potential as both a pharmacological tool and a therapeutic lead compound. Future research directions likely include structure-activity relationship studies, formulation development, and expanded biological evaluations to fully realize this compound's scientific and medical value.

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